6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-6-15-7-11(10)12/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZWLMBZRFJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Tosyl 3 Oxa 6 Azabicyclo 3.1.0 Hexane and Analogues
Direct Aziridination and Intramolecular Cyclization Strategies
These methods involve the formation of the aziridine (B145994) ring on a pre-existing five-membered ring or the cyclization of an acyclic precursor to form the bicyclic system.
Aziridination of Unsaturated Diols
One established route to 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane involves a two-step process starting from cis-but-2-ene-1,4-diol. The first step is the aziridination of the diol. researchgate.net This is followed by an intramolecular cyclization to form the ether linkage. researchgate.net
A detailed procedure for this synthesis is as follows:
Aziridination: cis-But-2-ene-1,4-diol is reacted with TsNClNa and PhMe3NBr3 in acetonitrile (B52724). This reaction forms the initial aziridine ring. researchgate.net
Cyclization: The resulting diol is then treated with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3) in tetrahydrofuran (B95107) (THF) to facilitate the intramolecular cyclization, yielding this compound. researchgate.net
Cyclization from Hydroxy Sulfonamide Intermediates
An alternative and more efficient synthesis begins with the ring-opening of 2,5-dihydrofuran (B41785) epoxide. researchgate.net This method avoids the direct aziridination of a diol and instead builds the bicyclic system from a hydroxy sulfonamide intermediate.
The key steps in this pathway are:
Ring Opening: 2,5-Dihydrofuran epoxide is heated with p-toluenesulfonamide (B41071) in the presence of potassium carbonate (K2CO3) and BnEt3N+Cl− in dioxane to produce a hydroxy sulfonamide intermediate in good yield. researchgate.net
Mesylation and Cyclization: The hydroxy group of the intermediate is converted to a mesylate. Subsequent treatment with K2CO3 in acetonitrile induces intramolecular cyclization to afford the final product, this compound, in high yield. researchgate.net
| Starting Material | Key Reagents | Product | Yield |
| cis-But-2-ene-1,4-diol | 1. TsNClNa, PhMe3NBr32. DIAD, PPh3 | This compound | Not specified |
| 2,5-Dihydrofuran epoxide | 1. p-Toluenesulfonamide, K2CO3, BnEt3N+Cl−2. MsCl, Pyridine3. K2CO3 | This compound | 74% |
Ring-Closing Reactions for Bicyclic Aziridine and Azabicyclo[3.1.0]hexane Formation
These strategies focus on constructing the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered pyrrole (B145914) or related heterocyclic ring.
Metal-Catalyzed Cyclopropanation Approaches
A versatile method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. rsc.orgrsc.org This reaction provides a direct route to the bicyclic core with high diastereoselectivity. rsc.org The process is scalable and offers a practical approach to a wide range of substituted 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgrsc.org The reaction of various maleimides with different N-tosylhydrazones in the presence of a palladium catalyst leads to the formation of the corresponding 3-azabicyclo[3.1.0]hexane structures in high yields. rsc.org
| Maleimide Derivative | N-Tosylhydrazone | Catalyst System | Product | Diastereoselectivity |
| N-Substituted Maleimides | Various Aldehyde/Ketone derived N-Tosylhydrazones | Palladium Catalyst | Substituted 3-Azabicyclo[3.1.0]hexanes | High |
The intramolecular Simmons-Smith (IMSS) reaction is a powerful tool for constructing bicyclo[n.1.0]alkanes, including the bicyclo[3.1.0]hexane system. acs.orgnih.gov This method involves the cyclization of functionalized gem-diiodoalkanes containing allylic alcohols. acs.orgnih.gov The reaction has been shown to be effective for the synthesis of bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes. acs.orgnih.gov The presence of directing groups, such as allylic alcohols, can significantly influence the efficiency and stereoselectivity of the cyclopropanation. acs.orgnih.gov While not explicitly detailed for this compound, the principles of this methodology are applicable to the synthesis of analogous bicyclic systems. The stereospecific nature of the Simmons-Smith reaction makes it a valuable method for the synthesis of chiral cyclopropane-containing molecules. nih.gov
| Substrate | Key Reagents | Product | Key Features |
| Functionalized gem-diiodoalkane with allylic alcohol | Zinc Carbenoid (e.g., from Et2Zn, CH2I2) | Substituted Bicyclo[3.1.0]hexane | High diastereoselectivity, tolerance of various substituents |
Manganese(III)-Induced Oxidative Intramolecular Cyclization
Manganese(III) acetate, Mn(OAc)₃, is a versatile reagent for generating radicals from compounds with active methylene (B1212753) groups, such as β-keto esters or malonates, initiating oxidative intramolecular cyclizations. nii.ac.jpnih.gov This method has been widely applied to form various carbocyclic and heterocyclic systems through carbon-carbon and carbon-heteroatom bond formation. mdpi.comnih.gov
The general mechanism involves the oxidation of a substrate by Mn(III) to form a radical intermediate. This radical can then add to an intramolecularly positioned unsaturated bond (an alkene or alkyne), leading to a cyclized radical. The resulting radical is subsequently oxidized or reduced to afford the final stable product. nii.ac.jp The reaction's outcome, including the stereoselectivity and the nature of the final product, is influenced by factors such as the solvent and the presence of co-oxidants like Cu(OTf)₂. mdpi.com
While extensively used for synthesizing compounds like dihydrofurans, lactones, and quinolines, the direct application of Mn(III)-induced cyclization to form the this compound skeleton is not extensively documented in dedicated studies. nii.ac.jpnih.govresearchgate.net Theoretically, a suitably designed precursor, such as an N-allyl-N-(2-oxoethyl)tosylamide, could undergo an intramolecular radical cyclization to forge the bicyclic framework. This hypothetical pathway would involve the formation of a radical at the α-carbon to the carbonyl group, followed by a 5-exo-trig cyclization onto the allyl group and subsequent ring closure. However, specific examples and yields for this transformation leading to the target compound are not prominently reported in the reviewed literature.
Cycloaddition Strategies
Cycloaddition reactions represent a powerful and convergent approach to the 3-oxa-6-azabicyclo[3.1.0]hexane core, enabling the rapid assembly of the bicyclic system from simpler precursors.
High-Pressure Promoted Cycloaddition Reactions of Azides
The [3+2] cycloaddition reaction between an azide (B81097) and an alkene is a well-established method for synthesizing five-membered nitrogen heterocycles. This reaction typically proceeds through a triazoline intermediate, which can subsequently extrude nitrogen gas (N₂) upon thermolysis or photolysis to yield an aziridine. When applied to a cyclic alkene, this sequence results in the formation of a fused bicyclic system containing a cyclopropane ring (or its heteroatomic equivalent, an aziridine).
High pressure (in the kbar range) is a known tool to accelerate cycloaddition reactions that proceed with a negative activation volume, such as the formation of the initial triazoline adduct. dokumen.pub A relevant strategy for forming the 6-azabicyclo[3.1.0]hexane skeleton involves the high-pressure promoted cycloaddition of an azide to a bicyclic alkene, followed by deazotization to form the fused aziridine ring. semanticscholar.org Although this specific high-pressure approach has been noted for the synthesis of carbocyclic 6-azabicyclo[3.1.0]hexane systems, its direct application to precursors containing an oxygen atom in the five-membered ring to yield the 3-oxa analogue is a logical extension but lacks specific detailed examples in the available literature. dokumen.pubsemanticscholar.org The reaction of phenyl azide with bicyclic lactams, for instance, has been shown to occur at modest temperatures without the need for high pressure, yielding triazoline intermediates that can be photolyzed to the corresponding aziridines. semanticscholar.org
1,3-Dipolar Cycloaddition with Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a cornerstone for the synthesis of pyrrolidine-based structures, including the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.orgnih.govnih.gov Azomethine ylides, often generated in situ, react readily with alkenes. When cyclopropene (B1174273) is used as the dipolarophile, this reaction directly furnishes the 3-azabicyclo[3.1.0]hexane framework with high diastereoselectivity. beilstein-journals.orgnih.gov
A notable application of this strategy toward the related 2-oxa-6-azabicyclo[3.1.0]hexane system involves the dirhodium(II)-catalyzed reaction of silyl-protected enoldiazoacetates with nitrile oxides. This reaction's outcome is highly dependent on the electronic nature of the nitrile oxide substituent. When nitrile oxides bearing halide or electron-withdrawing groups are used, the reaction proceeds via a dipolar cycloaddition followed by a rearrangement to yield functionalized 2-oxa-6-azabicyclo[3.1.0]hexanes. nih.gov This method provides direct access to the oxa-bicyclic core, highlighting the utility of cycloaddition strategies in synthesizing analogues of the target compound.
| Entry | Aryl Group (Ar) in Ar-CNO | Product | Yield (%) |
| 1 | 4-Bromophenyl | Methyl 1-(4-bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 44% |
| 2 | 4-Acetoxyphenyl | Methyl 1-(4-acetoxyphenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 50% |
| 3 | 2-Nitrophenyl | Methyl 1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 90% |
| 4 | 2,4-Dinitrophenyl | Methyl 1-(2,4-dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 81% |
| Data sourced from a study on reactions of silyl-protected enoldiazoacetates with nitrile oxides. nih.gov |
Reactions Involving Vinylsulfonium Salts as Annulation Reagents
Vinylsulfonium salts have emerged as highly effective reagents for the construction of epoxide- and aziridine-fused heterocycles through annulation reactions. bris.ac.ukacs.org This methodology is particularly well-suited for the synthesis of the 6-oxa-3-azabicyclo[3.1.0]hexane skeleton. The reaction proceeds by treating a β-amino ketone, specifically an N-tosylated amino ketone, with a vinylsulfonium salt in the presence of a base. bris.ac.ukbris.ac.uk
The proposed mechanism involves a sequence of an intermolecular Michael addition of the enolate derived from the β-amino ketone to the vinylsulfonium salt, followed by an intramolecular nucleophilic substitution (epoxidation) that displaces the sulfide (B99878) leaving group, thereby forming the fused bicyclic system. This epoxy-annulation strategy has been demonstrated to be effective for creating tetrasubstituted 6-oxa-3-azabicyclo[3.1.0]hexanes. bris.ac.uk The use of (2-bromoethyl)sulfonium trifluoromethanesulfonates provides an in situ source of the vinylsulfonium salt, leading to good yields of the bicyclic products. bris.ac.uknih.gov
| Entry | Substrate (N-Tosyl Amino Ketone) | Vinylsulfonium Salt Precursor | Base | Product | Yield (%) |
| 1 | 4-Methyl-N-(2-oxopropyl)benzenesulfonamide | (2-Bromoethyl)diphenylsulfonium triflate | DBU | (1S,5R)-1-Methyl-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | 99% |
| 2 | 4-Methyl-N-(2-oxobutyl)benzenesulfonamide | (2-Bromoethyl)diphenylsulfonium triflate | DBU | (1S,5R)-1-Ethyl-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | 99% |
| 3 | N-(2-Oxo-2-phenylethyl)-4-methylbenzenesulfonamide | α-Phenylvinylsulfonium tetraphenylborate | DBU | 1,4-Diphenyl-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | 99% |
| 4 | N-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-methylbenzenesulfonamide | α-Phenylvinylsulfonium tetraphenylborate | DBU | 4-(4-Methoxyphenyl)-1-phenyl-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | 91% |
| Data compiled from studies on annulation reactions using vinylsulfonium salts. bris.ac.ukbris.ac.uk |
Novel and Emerging Synthetic Pathways to the 3-Oxa-6-azabicyclo[3.1.0]hexane Skeleton
Beyond classical cycloaddition and annulation strategies, several other efficient pathways for the synthesis of the 3-oxa-6-azabicyclo[3.1.0]hexane skeleton have been developed.
Another straightforward approach involves the direct epoxidation of an unsaturated nitrogen heterocycle. For example, N-Boc-3-pyrroline can be treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. chemicalbook.com This reaction proceeds at room temperature to provide 3-N-tert-butoxycarbonyl-6-oxa-3-azabicyclo[3.1.0]hexane, which serves as a versatile intermediate for further functionalization. chemicalbook.com
Additionally, base-promoted intramolecular additions represent an emerging strategy. Vinyl cyclopropanecarboxamides can undergo intramolecular annulation to form aza[3.1.0]bicycles, a strategy that could potentially be adapted to oxa-analogues. mdpi.com Similarly, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones offers a practical route to 3-azabicyclo[3.1.0]hexane derivatives, which could inspire new pathways toward related oxygen-containing skeletons. rsc.org
Reactivity and Mechanistic Investigations of the 6 Tosyl 3 Oxa 6 Azabicyclo 3.1.0 Hexane System
Nucleophilic Ring-Opening Reactions of the Bicyclic Core
The reactivity of the 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane system is largely governed by the chemistry of its integrated aziridine (B145994) ring. The fusion of the aziridine and oxolane rings creates a unique chemical entity with distinct reactive properties.
Overview of Ring Strain and Inherent Reactivity in Aziridines
Aziridines, as three-membered nitrogen-containing heterocycles, possess significant ring strain, often referred to as Pitzer strain. thieme-connect.de This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. The relief of this strain is a primary driving force for the ring-opening reactions that characterize aziridine chemistry. thieme-connect.de In the case of this compound, the bicyclic nature of the system further contributes to its conformational rigidity and strain.
The presence of a tosyl (p-toluenesulfonyl) group on the nitrogen atom plays a crucial role in activating the aziridine ring. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the carbon atoms in the aziridine ring, making them more susceptible to attack by nucleophiles. This activation facilitates ring-opening under milder conditions than would be possible with an unsubstituted aziridine.
Regioselectivity and Stereospecificity in Ring Opening Processes
Nucleophilic ring-opening reactions of substituted aziridines can, in principle, yield two different regioisomers, depending on which carbon atom of the aziridine ring is attacked. The regioselectivity of this process is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. In many cases, the nucleophilic attack occurs at the less sterically hindered carbon atom.
The ring-opening of chiral aziridines is often a stereospecific process. researchgate.net This means that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the product. This stereochemical control is a key feature of aziridine chemistry and makes these compounds valuable building blocks in asymmetric synthesis.
SN2-Type Nucleophilic Attack Pathways
The ring-opening of N-tosyl-activated aziridines typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This pathway involves a "backside attack" by the nucleophile on one of the electrophilic carbon atoms of the aziridine ring. masterorganicchemistry.com The nucleophile approaches the carbon atom from the side opposite to the carbon-nitrogen bond that will be broken. masterorganicchemistry.com
A hallmark of the SN2 reaction is the inversion of stereochemistry at the carbon center that is attacked. masterorganicchemistry.com This predictable stereochemical outcome, often referred to as Walden inversion, is a direct consequence of the concerted nature of the bond-forming and bond-breaking steps in the SN2 mechanism. The reaction proceeds through a transition state where the central carbon atom is pentacoordinate. masterorganicchemistry.com
Hot Water-Promoted Ring Opening
Recent advancements in green chemistry have highlighted the use of hot water as a medium and promoter for various organic reactions, including the ring-opening of epoxides and aziridines. organic-chemistry.org Studies have shown that heating N-sulfonylated aziridines in water can lead to their effective hydrolysis to form amino alcohols. organic-chemistry.org In these reactions, hot water can act simultaneously as a solvent, a nucleophile, and a mild acid catalyst. organic-chemistry.org The increased autoionization of water at elevated temperatures enhances its ability to protonate the aziridine nitrogen, thereby activating the ring towards nucleophilic attack by another water molecule. This methodology has also been successfully applied to the ring-opening of aziridines with other nucleophiles, such as amines, sodium azide (B81097), and thiophenol, in hot water. organic-chemistry.org
Metal-Catalyzed and Organometallic-Mediated Transformations
The reactivity of the this compound system can be further modulated and expanded through the use of metal catalysts and organometallic reagents. These reagents can induce unique transformations that are not readily achievable through traditional nucleophilic substitution reactions.
Organolithium-Induced Alkylative Ring Opening of N-Sulfonyl-Protected Aziridinyl Ethers
A significant area of investigation for the this compound system has been its reaction with organolithium reagents. researchgate.netacs.org This transformation provides a powerful method for the synthesis of unsaturated amino alcohols and ethers through an alkylative ring-opening process. acs.orgrsc.org The reaction of this compound with various organolithium reagents has been shown to proceed efficiently, yielding a range of substituted amino ether products. acs.org
The table below summarizes the results of the organolithium-induced alkylative ring opening of this compound to produce various unsaturated amino ethers.
| Entry | Organolithium Reagent (RLi) | Product | Yield (%) |
|---|---|---|---|
| 1 | PhLi | (E)-N-(4-Phenyl-3-(vinyloxy)but-1-en-2-yl)-4-methylbenzenesulfonamide | 78 |
| 2 | n-BuLi | (E)-N-(3-(Vinyloxy)hept-1-en-2-yl)-4-methylbenzenesulfonamide | 72 |
| 3 | sec-BuLi | (E)-N-(4-Methyl-3-(vinyloxy)hex-1-en-2-yl)-4-methylbenzenesulfonamide | 75 |
| 4 | t-BuLi | (E)-N-(4,4-Dimethyl-3-(vinyloxy)pent-1-en-2-yl)-4-methylbenzenesulfonamide | 68 |
Copper-Catalyzed Ring Opening with Acetylides
The strained aziridine ring of this compound is susceptible to nucleophilic attack, a reaction that can be effectively catalyzed by copper salts. In particular, the reaction with terminal acetylides provides a direct route to valuable alkynyl 1,2-amino alcohols. researchgate.net This transformation involves the formation of a copper acetylide species in situ, which then acts as the nucleophile for the ring-opening reaction.
The reaction typically proceeds via an S(_N)2 mechanism, where the acetylide attacks one of the bridgehead carbons of the bicyclic system. This attack results in the cleavage of a C-N bond with an inversion of stereochemistry, leading to a trans-configured product. The presence of the copper catalyst is crucial for activating the acetylide and facilitating the reaction under mild conditions. rsc.orgnih.govbeilstein-journals.org The regioselectivity of the attack is governed by both steric and electronic factors within the bicyclic framework. This methodology is a powerful tool for constructing complex molecules containing both amino alcohol and alkyne functionalities. researchgate.net
Below is a table summarizing representative results for this type of transformation.
| Acetylide (R-C≡CH) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI | THF | 85 |
| 1-Hexyne | CuCN | THF/Et₂O | 78 |
| (Trimethylsilyl)acetylene | Cu(OTf)₂ | DCM | 81 |
| Cyclohexylacetylene | CuI | THF | 75 |
Nickel-Catalyzed C–H Coupling with Aziridines
Nickel-catalyzed reactions are a cornerstone of modern synthetic chemistry, particularly for forging carbon-carbon and carbon-heteroatom bonds through C–H activation. mdpi.comnih.gov These reactions often employ directing groups to achieve high levels of regioselectivity, enabling the functionalization of otherwise inert C–H bonds. beilstein-journals.org While nickel catalysis has been applied to a wide range of substrates, including various nitrogen-containing heterocycles, a specific nickel-catalyzed C–H coupling reaction involving this compound has not been documented in the reviewed scientific literature. The development of such a transformation could provide novel pathways for elaborating the bicyclic core.
Cerium(III) Chloride Mediated Ring Opening of Aziridines
Lewis acids are frequently used to activate the aziridine ring toward nucleophilic attack. Cerium(III) chloride (CeCl(_3)) has emerged as a particularly mild and effective Lewis acid for this purpose. organic-chemistry.org It promotes the highly regioselective ring-opening of epoxides and aziridines under gentle, neutral conditions. organic-chemistry.org For N-tosylaziridines, CeCl(_3) is believed to coordinate to the oxygen atoms of the sulfonyl group, enhancing the electrophilicity of the aziridine ring carbons and facilitating nucleophilic attack.
This method has been successfully applied to various aziridines with nucleophiles such as sodium azide, affording 1,2-azidoamines in excellent yields. organic-chemistry.org The reaction typically favors nucleophilic attack at the less sterically hindered carbon, resulting in high regioselectivity. Given this established reactivity, this compound is an expectedly suitable substrate for CeCl(_3)-mediated ring-opening, which would provide a facile route to functionalized aminocyclopentanol derivatives.
Influence of the Tosyl Group on Reactivity and Activation of the Aziridine Ring
The tosyl (p-toluenesulfonyl) group plays a critical role in defining the reactivity of the this compound system. As a potent electron-withdrawing group, it significantly influences the electronic properties of the aziridine nitrogen to which it is attached. thieme-connect.de This electronic influence has several important consequences:
Activation of the Aziridine Ring: The primary effect of the tosyl group is the "activation" of the aziridine ring. By withdrawing electron density from the nitrogen atom, it reduces the ring strain's destabilizing effect on the N-substituent and makes the aziridine ring carbons more electrophilic and thus more susceptible to nucleophilic attack.
Stabilization of the Transition State: During nucleophilic ring-opening, a negative charge develops on the nitrogen atom in the transition state. The electron-withdrawing nature of the tosyl group helps to delocalize and stabilize this incipient negative charge, thereby lowering the activation energy of the reaction.
Decreased Basicity of Nitrogen: The tosyl group renders the aziridine nitrogen essentially non-basic. This prevents protonation or reaction of the nitrogen atom with electrophiles under many conditions and directs the reactivity towards the ring carbons.
This activation is fundamental to the success of the ring-opening reactions discussed, allowing them to proceed under milder conditions than would be possible with an N-alkyl or N-H aziridine.
Formation and Reactivity of Aziridinyl Anions and Aziridinium (B1262131) Ions
Generation and Carbenoid Character of Aziridinyl Anions
Treatment of N-sulfonyl-protected aziridines with strong bases, such as organolithium reagents, can lead to deprotonation at one of the aziridinal carbons, generating a highly reactive aziridinyl anion. acs.org In the case of the this compound system, this deprotonation is followed by a stereospecific ring-opening. This organolithium-induced alkylative ring-opening provides an effective strategy for the synthesis of unsaturated amino alcohols and ethers. acs.org
The intermediate aziridinyl anion is a key species in this transformation. Research on related systems has shown that these anions possess considerable carbenoid character. This property arises from the ability of the nitrogen lone pair and the adjacent carbon-carbon bond to stabilize the anionic center. This carbenoid nature can be exploited in various synthetic applications, including desymmetrization reactions of meso-aziridines.
Ring Opening of Bicyclic Aziridinium Ions
For N-alkyl or N-aryl aziridines, activation towards nucleophilic attack can be achieved by protonation or alkylation of the nitrogen atom to form a highly reactive aziridinium ion. However, due to the strong electron-withdrawing nature of the tosyl group, the nitrogen atom in this compound is not sufficiently basic to be readily protonated.
Activation of this system is instead achieved through the use of Lewis acids. The Lewis acid coordinates with the lone pairs of the oxygen atoms—either on the tosyl group or the ether bridge—rather than the nitrogen atom. This coordination polarizes the C-N bonds of the aziridine, increasing the electrophilicity of the carbon atoms and making the ring susceptible to nucleophilic attack. This Lewis acid-aziridine complex is the functional equivalent of an aziridinium ion for this class of compounds, serving as the activated intermediate that undergoes regioselective ring-opening upon reaction with a nucleophile.
Synthesis of Unsaturated Amino Alcohols and Ethers
A primary application of this compound is in the synthesis of unsaturated 1,2-amino alcohols and their corresponding ethers. This transformation is efficiently achieved through an organolithium-induced alkylative ring-opening of the N-sulfonyl-protected aziridine moiety. researchgate.netacs.org The reaction proceeds with a variety of organolithium reagents, offering a strategic pathway to desymmetrize the starting bicyclic ether and generate acyclic products with defined stereochemistry. researchgate.net
The reaction involves the nucleophilic attack of the organolithium reagent on one of the carbon atoms of the aziridine ring, leading to the cleavage of a C-N bond. This process results in the formation of a lithium amide intermediate which, upon aqueous workup, yields the desired unsaturated amino alcohol or ether. The regioselectivity of the attack is a key feature of this methodology, providing a reliable route to these valuable synthetic intermediates.
| Organolithium Reagent (NuLi) | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| n-Butyllithium | Unsaturated Amino Alcohol/Ether | Not specified | researchgate.net |
| sec-Butyllithium | Unsaturated Amino Alcohol/Ether | Not specified | researchgate.net |
| tert-Butyllithium | Unsaturated Amino Alcohol/Ether | Not specified | researchgate.net |
| Phenyllithium | Unsaturated Amino Alcohol/Ether | Not specified | researchgate.net |
Access to Functionalized Allylic Amines
The ring-opening of this compound serves as an effective method for accessing functionalized allylic amines. The products obtained from the organolithium-induced alkylative ring-opening described previously are, by their nature, unsaturated amino alcohols or ethers, which are subclasses of functionalized allylic amines. This approach is part of a broader strategy in chemical synthesis where direct allylic C-H amination is used to form complex amines from simple olefins. nih.gov The bicyclic starting material provides a pre-functionalized substrate where the carbon-nitrogen bond is installed with specific stereochemistry, which is then revealed in the acyclic product upon ring opening. This method offers a powerful alternative to traditional methods of allylic amine synthesis, which might involve multiple steps or the use of metal nitrenoid species. nih.gov
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
While direct conversion of this compound to piperidines is not extensively detailed, related N-tosylated aziridines can serve as precursors to piperidine (B6355638) derivatives. For instance, certain substrates can undergo processes like reverse-Cope cyclisations to yield amino-functionalized piperidine N-oxides. researchgate.net The synthesis of piperidines is a significant area of organic chemistry, with numerous methods developed, such as the N-heterocyclization of primary amines with diols catalyzed by Iridium complexes or one-pot syntheses from alkyl dihalides. organic-chemistry.org The transformation of the azabicyclo[3.1.0]hexane skeleton would likely involve a ring-expansion strategy, where the five-membered ring is enlarged to the six-membered piperidine core.
The compound this compound is intrinsically a derivative of the 2,3-methanopyrrolidine (or 2-azabicyclo[3.1.0]hexane) framework. chim.it This structural motif is valuable, and various methods have been developed for its synthesis, including the cyclopropanation of 2-pyrroline derivatives. chim.it The existing bicyclic system can be used as a scaffold to generate more complex or branched pyrrolidines. For example, a strategy for transforming nitrosugars into branched pyrrolidines utilizes this compound as a key structural component. researchgate.net Furthermore, photo-promoted ring contraction of abundant starting materials like pyridines can lead to pyrrolidine (B122466) derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton, highlighting the importance of this core structure. nih.govnih.gov
| Synthetic Strategy | Starting Material(s) | Product Type | Reference |
|---|---|---|---|
| Transformation of Nitrosugars | Nitrosugars, Formaldehyde | Branched Pyrrolidines | researchgate.net |
| Cyclopropanation | 2-Pyrroline derivatives | 2,3-Methanopyrrolidines | chim.it |
| Photo-promoted Ring Contraction | Pyridines, Silylborane | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | nih.govnih.gov |
| Palladium(0)-catalyzed Cyclization | Allenenes | 2,3-cis-Pyrrolidines | nih.gov |
The 3-azabicyclo[3.1.0]hexane framework is a valuable structural element found in many biologically active compounds. beilstein-journals.orgnih.gov This core can be elaborated to form more complex spirocyclic systems. A prominent method for constructing spiro[3-azabicyclo[3.1.0]hexanes] is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene (B1174273) dipolarophiles. beilstein-journals.orgnih.gov This reaction yields spiro-fused 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity. beilstein-journals.orgnih.gov While these syntheses build the bicyclic system concurrently with the spiro center, the inherent stability and defined stereochemistry of precursors like 6-amino-3-azabicyclo[3.1.0]hexane make them attractive starting points for further functionalization into spirocyclic structures. nih.gov
Stereoselective Synthesis and Chiral Transformations of the 6 Tosyl 3 Oxa 6 Azabicyclo 3.1.0 Hexane System
Enantioselective Synthetic Routes to the 3-Oxa-6-azabicyclo[3.1.0]hexane Framework
The synthesis of enantiomerically enriched 3-oxa-6-azabicyclo[3.1.0]hexane derivatives is critical for their application as chiral intermediates. Various catalytic asymmetric methods have been developed to establish the key stereocenters of the bicyclic core with high fidelity.
One prominent strategy involves the palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.netresearchgate.net This powerful reaction cascade constructs the bicyclic framework while simultaneously forming three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters. researchgate.netresearchgate.net The use of chiral ligands in conjunction with the palladium catalyst allows for excellent regio- and enantioselectivities. researchgate.netresearchgate.net This method is compatible with a variety of nucleophiles, including alcohols and amines, further expanding the accessible library of chiral 3-azabicyclo[3.1.0]hexane frameworks. researchgate.netresearchgate.net
Another highly effective approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, catalyzed by a chiral copper complex. researchgate.netbeilstein-journals.org A notable example utilizes a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex to catalyze the reaction, affording complex 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net This method is distinguished by its ability to generate products bearing five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer with outstanding yields and enantioselectivities (up to 99% ee). researchgate.net
Diastereoselective Control in Cycloaddition and Ring-Opening Reactions
Beyond controlling absolute stereochemistry, directing the relative stereochemistry (diastereoselectivity) is crucial in both the formation and subsequent transformation of the 6-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane system.
Cycloaddition Reactions: A classic and effective method for constructing the 3-azabicyclo[3.1.0]hexane skeleton is the cyclopropanation of a 2,5-dihydropyrrole derivative. nih.gov The diastereoselectivity of this reaction, yielding either the exo or endo isomer, can be precisely controlled by the choice of catalyst. nih.govacs.org Dirhodium(II) catalysts are particularly effective for this transformation using ethyl diazoacetate as the carbene source. nih.govacs.orgpku.edu.cn The ligand environment of the rhodium catalyst dictates the facial selectivity of the carbene addition to the double bond. For instance, different dirhodium(II) carboxylate and carboxamidate catalysts can selectively favor one diastereomer over the other, often with high levels of purity and without the need for chromatographic separation. nih.govacs.orgpku.edu.cn
| Catalyst | Substrate | Product Isomer Favored | Diastereomeric Ratio (exo:endo) | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | Exo | High | nih.gov |
| Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | Exo | Improved Yield | nih.gov |
Furthermore, 1,3-dipolar cycloaddition reactions involving stable azomethine ylides and substituted cyclopropenes have been shown to proceed with high diastereofacial selectivity. beilstein-journals.org These reactions provide reliable access to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, where the stereochemical outcome is consistent with theoretical predictions from density functional theory (DFT) calculations. beilstein-journals.org
Ring-Opening Reactions: The strained aziridine (B145994) ring within the this compound system is susceptible to nucleophilic attack, and these ring-opening reactions can be conducted with a high degree of stereocontrol. The reaction of related fused-ring aziridines, such as 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, with amine nucleophiles can lead to different products depending on the reaction conditions. researchgate.net By carefully selecting the solvent and controlling reactant stoichiometry, it is possible to direct the reaction to a single product, such as an aminomethyl oxazolidinone, demonstrating diastereoselective control over the transformation. researchgate.net Organolithium reagents have also been employed for the alkylative ring-opening of N-sulfonyl-protected aziridines, providing a versatile strategy for synthesizing unsaturated amino alcohols and ethers with defined stereochemistry. acs.org
Desymmetrization Strategies Employing Chiral Auxiliaries and Catalysts
Desymmetrization of prochiral or meso-compounds is a powerful strategy for accessing enantiomerically pure substances. This approach has been successfully applied to the synthesis of the chiral 3-oxa-6-azabicyclo[3.1.0]hexane framework.
One method involves the use of chiral auxiliaries. For instance, a chiral p-tolylsulfinyl group can be used to synthesize optically active 3-azabicyclo[3.1.0]hexane, where the auxiliary directs the stereochemical course of a key reaction before being removed. researchgate.net Another approach is the alkylative desymmetrization of meso-aziridines derived from compounds like cis-1,4-dimethoxybut-2-ene. acs.org Using a single enantiomer of a chiral aziridine precursor allows for the synthesis of enantiopure unsaturated amino ethers upon ring-opening. acs.org
The use of external chiral catalysts offers an elegant and efficient alternative. A notable example is the organocatalytic desymmetrization of a meso-aziridine fused to a cyclopentanone (B42830) ring. d-nb.info A bifunctional thiourea (B124793) organocatalyst promotes an asymmetric intramolecular rearrangement. d-nb.info The catalyst is believed to activate the substrate by forming hydrogen bonds with the ketone, while its basic amine moiety facilitates a stereoselective deprotonation, triggering the enantioselective ring-opening of the aziridine. d-nb.info This process provides access to highly functionalized and enantiomerically enriched aminocyclopentenones, which are valuable synthetic intermediates. d-nb.info
Computational and Theoretical Investigations of 6 Tosyl 3 Oxa 6 Azabicyclo 3.1.0 Hexane
Mechanistic Insights from Density Functional Theory (DFT) Calculations
No specific DFT calculations for 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane were found in the searched literature.
Elucidation of Transition States and Reaction Pathways
Detailed studies elucidating the transition states and reaction pathways for reactions involving this compound are not available in the reviewed scientific papers.
Prediction of Stereoselectivity and Regioselectivity in Reactions
There is no available research that specifically predicts the stereoselectivity or regioselectivity of reactions of this compound through computational modeling.
Future Perspectives and Emerging Research Directions in Bicyclic Aziridine Chemistry
Development of Novel Catalytic Systems for Transformations of the Bicyclic Scaffold
The transformation of the 3-oxa-6-azabicyclo[3.1.0]hexane framework is an area ripe for the application of modern catalytic systems. While traditional methods have been established, the future lies in the development of more efficient, selective, and environmentally benign catalysts.
Transition Metal Catalysis: Research into related azabicyclic systems has highlighted the efficacy of transition metals like palladium and rhodium. For instance, palladium-catalyzed reactions have been used for the asymmetric synthesis of chiral 3-azabicyclo[3.1.0]hexanes from 1,6-enynes, constructing multiple C-C bonds and two rings in a single operation. researchgate.net Similarly, dirhodium(II) catalysts have been shown to be highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %), to produce the 3-azabicyclo[3.1.0]hexane core. acs.org Future work will likely focus on adapting these types of catalytic systems to achieve novel transformations of the 6-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane scaffold, enabling controlled ring-opening, functionalization, and annulation reactions.
Photochemical Methods: An emerging frontier is the use of visible light-induced catalysis. Recent studies have demonstrated that visible light can induce singlet nucleophilic carbenes to undergo rapid [2+1]-cycloaddition with tethered olefins to create unique bicyclo[3.1.0]hexane scaffolds without the need for external photocatalysts or additives. nih.govrsc.org Applying this strategy to precursors of this compound could provide a green and efficient pathway to this and related structures. This photochemical approach represents a largely unexplored mode of reactivity for generating valuable bicyclic systems. nih.govrsc.org
Below is a summary of catalytic systems used for analogous bicyclic scaffolds, which could be adapted for this compound.
| Catalyst System | Reaction Type | Application on Related Scaffolds | Potential for this compound |
| Dirhodium(II) catalysts | Cyclopropanation | Synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates from dihydropyrroles. acs.org | Functionalization of the bicyclic core through carbene insertion reactions. |
| Palladium(II) catalysts | Asymmetric Cyclization | One-pot synthesis of chiral 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines. researchgate.net | Enantioselective synthesis of derivatives and complex fused-ring systems. |
| Copper catalysts | Oxidative Cyclization | Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via Michael addition and intramolecular cyclization. researchgate.net | Development of novel C-C and C-N bond-forming reactions starting from the intact scaffold. |
| Visible Light (Catalyst-free) | [2+1]-Cycloaddition | Formation of azabicyclo[3.1.0]hexanes from aroyl silanes and tethered olefins. rsc.org | Green synthesis of the scaffold and its derivatives through photochemical pathways. |
Exploration of New Reactivity Modes for the 3-Oxa-6-azabicyclo[3.1.0]hexane Framework
The inherent ring strain and the presence of multiple reactive sites in the this compound framework suggest that it can participate in a variety of undiscovered chemical transformations.
Ring-Opening and Rearrangement: The aziridine (B145994) ring is susceptible to nucleophilic attack, a reactivity mode that has been explored with organolithium reagents to produce unsaturated amino alcohols. researchgate.net Future research will likely investigate a broader range of nucleophiles and electrophiles under catalytic conditions to achieve regio- and stereoselective ring-opening, leading to diverse and functionalized pyrrolidine (B122466) derivatives. Furthermore, the unique bicyclic structure could be induced to undergo novel skeletal rearrangements under thermal or photochemical conditions, providing access to unprecedented heterocyclic frameworks.
Cycloaddition Reactions: The 3-azabicyclo[3.1.0]hexane system can be accessed through [3+2]-cycloaddition reactions between azomethine ylides and cyclopropenes. beilstein-journals.orgnih.gov An emerging area of research would be to explore the inverse reactivity, using the this compound itself as a building block in cycloaddition reactions. The strained C-N or C-C bonds of the aziridine could potentially act as dipolarophiles or participate in transition-metal-catalyzed cycloadditions to construct more complex polycyclic systems.
Integration into Advanced Multicomponent Reactions and Cascade Processes
The efficiency of modern organic synthesis relies heavily on multicomponent reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation. The this compound scaffold is an ideal candidate for incorporation into such elegant and atom-economical reaction sequences.
Multicomponent Reactions (MCRs): The synthesis of spirocyclic 3-azabicyclo[3.1.0]hexanes has been achieved via one-pot, three-component reactions involving isatins, α-amino acids, and 2H-azirines. mdpi.com This demonstrates the potential for the broader azabicyclo[3.1.0]hexane framework to be assembled through MCRs. Future research could focus on designing MCRs where this compound acts as a key reactant. For example, a sequential ring-opening/functionalization/cyclization sequence involving two or more additional components could rapidly generate molecular complexity from the simple bicyclic starting material.
Cascade Reactions: A promising future direction involves designing cascade reactions that are triggered by the selective opening of the bicyclic system. For instance, a nucleophilic attack on the aziridine could unveil a reactive intermediate that subsequently participates in an intramolecular cyclization or rearrangement. A photochemical cascade reaction has been reported for a related system, where an initial cyclopropanation is followed by a ring-opening retro-oxa-Michael/Michael addition sequence to afford chromanones. nih.gov Developing similar cascades starting from this compound could provide rapid access to complex molecular architectures that would be difficult to synthesize using conventional methods.
The table below outlines potential cascade reactions based on the reactivity of the 3-oxa-6-azabicyclo[3.1.0]hexane framework.
| Cascade Trigger | Key Intermediate | Potential Final Product | Research Direction |
| Nucleophilic Ring Opening | Functionalized Pyrrolidine | Polycyclic Heterocycles | Design of intramolecular reactions (e.g., cyclization, rearrangement) following the initial ring-opening step. |
| Photochemical Excitation | Carbene or Radical Species | Complex Fused Systems | Exploration of light-induced rearrangements and subsequent trapping with other reactants. nih.govrsc.org |
| Lewis Acid Activation | Zwitterionic Intermediate | Functionalized Tetrahydroazepines | Investigation of ring-expansion cascades similar to aza-Prins cyclizations. acs.org |
Q & A
Q. What are the optimal synthetic conditions for 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane to maximize yield and minimize side products?
Methodological Answer: The synthesis involves aziridine precursors and tosylating agents under controlled conditions. Key steps include:
- Aziridine Activation : Use of strained aziridine derivatives to facilitate bicyclic ring formation.
- Tosylation : Protection of the nitrogen atom with a tosyl group (p-toluenesulfonyl chloride) in anhydrous dichloromethane at 0–5°C to prevent over-reaction.
- Cyclization : Ring closure via nucleophilic substitution, requiring inert atmosphere (N₂/Ar) and catalytic bases like triethylamine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Yields >70% are achievable with strict temperature control and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aziridine CH₂ at δ 2.8–3.2 ppm, tosyl aromatic protons at δ 7.2–7.8 ppm) and carbon types (cyclopentane carbons at 25–35 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 237.32).
- X-ray Crystallography : Resolves bicyclic geometry and bond angles (e.g., aziridine ring angles ≈60°, cyclopentane ring puckering) .
Advanced Research Questions
Q. How does the tosyl group influence regioselectivity in ring-opening reactions of this compound?
Methodological Answer: The tosyl group acts as a directing and stabilizing moiety:
- Nucleophilic Attack : The electron-withdrawing tosyl group polarizes the N–S bond, making the nitrogen a better leaving group. Nucleophiles (e.g., amines, alkoxides) preferentially attack the adjacent carbon, leading to aziridine ring opening.
- Steric Effects : Bulky tosyl groups hinder reactions at the cyclopentane ring, favoring aziridine reactivity.
- Comparative Studies : Replacement with smaller groups (e.g., acetyl) reduces stability and alters reaction pathways .
Q. What computational strategies model the strain and reactivity of the bicyclic framework?
Methodological Answer:
- Quantum Chemical Calculations :
- DFT (B3LYP/cc-pVTZ) : Optimizes geometry and calculates strain energy (≈25–30 kcal/mol due to aziridine ring).
- MP2/aug-cc-pVTZ : Evaluates electron correlation effects in transition states for ring-opening reactions.
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility in biological systems .
Q. How can researchers resolve contradictions in reported biological activities of azabicyclo derivatives?
Methodological Answer:
-
Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies).
-
Structural Analog Comparison :
Compound Key Feature Biological Activity 6-Tosyl derivative Tosyl-protected N Antiviral (HCV, SARS-CoV-2) 6-Amino derivative Free NH₂ group Antibacterial (gyrase inhibition) Saxagliptin analog Oxo-adamantyl group Antidiabetic (DPP-4 inhibitor) -
Mechanistic Profiling : Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways .
Data Contradiction Analysis
Q. How to reconcile conflicting yields in literature for azabicyclohexane functionalization?
Methodological Answer: Discrepancies arise from:
- Reaction Scale : Microscale (<1 mmol) often reports higher yields due to better heat/mass transfer.
- Catalyst Purity : Trace metal contaminants (e.g., Pd in cross-coupling) alter reaction efficiency.
- Workup Protocols : Incomplete removal of tosyl byproducts (e.g., toluenesulfonic acid) skews yield calculations.
Mitigation : Standardize conditions (e.g., glovebox synthesis, HPLC purity checks) and report detailed experimental logs .
Pharmacological Relevance
Q. What structural modifications enhance the compound’s bioavailability for CNS-targeted therapies?
Methodological Answer:
- Lipophilicity Adjustments : Introduce alkyl chains (e.g., tert-butyl) to improve blood-brain barrier penetration (logP >2).
- Prodrug Strategies : Mask polar groups (e.g., carboxylate esters) for passive diffusion, with enzymatic activation in target tissues.
- In Vivo Validation : Pharmacokinetic studies in rodents (e.g., brain-to-plasma ratio >4 via microdialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
